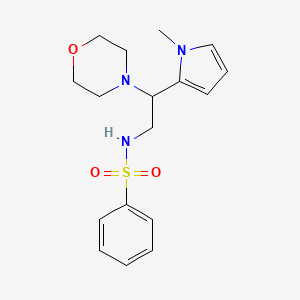

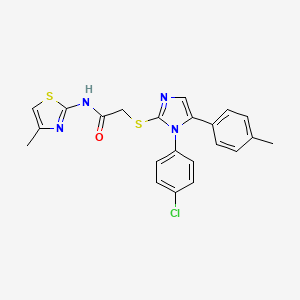

![molecular formula C16H15FO4S B2760588 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1326863-45-9](/img/structure/B2760588.png)

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone, also known as EFS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. EFS belongs to the class of sulfones and is a white crystalline solid.

Scientific Research Applications

Radiolabeling and Probe Construction

- 18F-labeled Vinyl Sulfones : A study by Zhang et al. (2020) focused on the synthesis of 18F-labeled vinyl sulfones, highlighting their potential in chemoselective labeling of bioactive molecules for PET probe construction. These compounds demonstrated the ability to cross the blood-brain barrier and localize in the cerebellum region, suggesting applications in neuroimaging and cell tracking (Zhang et al., 2020).

Analytical Derivatization in Chromatography

- Sulfonate Reagent for Liquid Chromatography : Wu et al. (1997) described a new sulfonate reagent for analytical derivatization in liquid chromatography, useful for sensitive detection and facile removal from organic solvents (Wu et al., 1997).

Carbohydrate Chemistry

- Fsec Protected Glycosyl Donor : In the field of carbohydrate chemistry, Spjut et al. (2010) reported on the synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor. This compound showed stability under acidic conditions and was used for protecting hydroxyl groups in carbohydrate synthesis (Spjut et al., 2010).

Antimicrobial Activity

- Novel Schiff Bases Synthesis : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showing significant in vitro antimicrobial activity (Puthran et al., 2019).

Polymer Science for Fuel Cell Applications

- Poly(arylene ether sulfone) Proton Exchange Membranes : Research by Kim et al. (2008) involved synthesizing new sulfonated polymers using sulfonated 4-fluorobenzophenone and other components. These polymers exhibited high proton conductivity, suggesting their potential use in fuel cell applications (Kim et al., 2008).

Synthesis of Multisulfonyl Chlorides

- Functional Aromatic Multisulfonyl Chlorides : Percec et al. (2001) developed a synthetic strategy for functional aromatic multisulfonyl chlorides, providing key building blocks for the preparation of complex organic molecules (Percec et al., 2001).

Fluorescent Molecular Probes

- BODIPY-based Fluorescent Probes : Fang et al. (2019) synthesized a BODIPY-based fluorescent probe, starting from 1-(2-hydroxyphenyl)ethanone, for detecting H2S in biological systems (Fang et al., 2019).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-2-(2-fluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4S/c1-2-21-13-9-7-12(8-10-13)15(18)11-22(19,20)16-6-4-3-5-14(16)17/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGKDDOEGKIHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

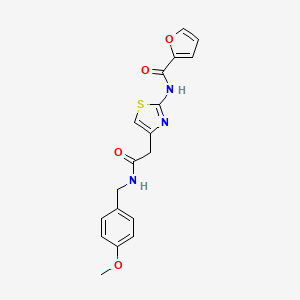

![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)

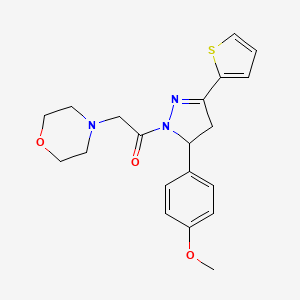

![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)

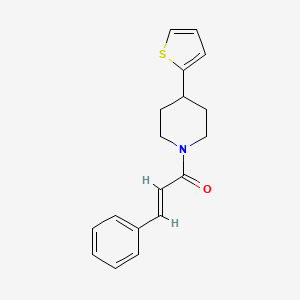

![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2760521.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)

![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2760526.png)